molecular formula C22H21N5O3S B2524242 N-benzyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852437-71-9

N-benzyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2524242
CAS No.: 852437-71-9
M. Wt: 435.5
InChI Key: YUDXUEIHJVLLSZ-UHFFFAOYSA-N
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Description

“N-benzyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a dimethoxyphenyl group (a benzene ring with two methoxy (OCH3) groups), a triazolopyridazine group (a two-ring structure containing three nitrogen atoms), and an acetamide group (a carbonyl (C=O) group attached to a nitrogen atom). The molecule also contains a sulfur atom, which forms a thioether linkage between the triazolopyridazine and acetamide groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The electron-donating methoxy groups and the electron-withdrawing nitrogen atoms would create a complex pattern of electron density in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of polar groups like the carbonyl and amide could increase its solubility in polar solvents .

Scientific Research Applications

Antiproliferative Activity

  • Research has shown that derivatives of the [1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety, similar to the compound , exhibit antiproliferative activities. These compounds inhibited the proliferation of endothelial and tumor cells (Ilić et al., 2011).

Antioxidant Ability

  • Some derivatives of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-3-yl group, which is structurally related to the compound in focus, have shown significant antioxidant ability in DPPH and FRAP assays, exceeding the activity of ascorbic acid in some cases (Shakir et al., 2017).

Insecticidal Assessment

  • A study synthesized new derivatives that incorporated a thiadiazole moiety, like the compound , and assessed their insecticidal properties against the cotton leafworm, Spodoptera littoralis. These compounds were found to be effective insecticidal agents (Fadda et al., 2017).

Synthesis and Biological Assessment

  • A related study developed methods for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides and conducted biological assessments. These compounds demonstrated a variety of interesting biological properties, suggesting potential pharmaceutical applications (Karpina et al., 2019).

Antimicrobial Activity

  • Novel heterocyclic compounds structurally related to N-benzyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide have been synthesized and characterized, showing notable antibacterial and antifungal activities (Patel et al., 2015).

Future Directions

Future research on this compound could focus on elucidating its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities .

Properties

IUPAC Name

N-benzyl-2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-29-17-9-8-16(12-18(17)30-2)22-25-24-19-10-11-21(26-27(19)22)31-14-20(28)23-13-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDXUEIHJVLLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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